N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Description
N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a dimethoxyphenyl group and an imidazole ring, which contributes to its distinctive chemical properties.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.2ClH/c1-19-14-5-4-13(15(10-14)20-2)11-16-6-3-8-18-9-7-17-12-18;;/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWAKIOLFVEHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2C=CN=C2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzylamine, is synthesized through the reaction of 2,4-dimethoxybenzaldehyde with ammonia or an amine source.
Imidazole Ring Formation: The intermediate is then reacted with imidazole under suitable conditions to form the imidazole ring.
Final Coupling: The final step involves coupling the imidazole derivative with a propan-1-amine group, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **N-[(2,4-dimethoxyphenyl)methyl]-3-(6-phenylpyridazin-3-yl)amino]benzamide
- **N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine stands out due to its unique combination of a dimethoxyphenyl group and an imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
